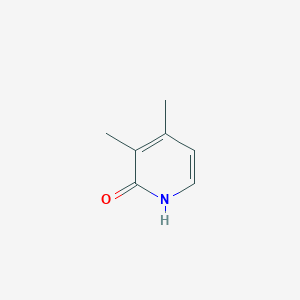

3,4-Dimethylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-8-7(9)6(5)2/h3-4H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFYQQHJMMWTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36330-90-2 | |

| Record name | 3,4-Dimethylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,4 Dimethylpyridin 2 1h One and Analogous Pyridinone Derivatives

Diverse Synthetic Approaches to Pyridinone Core Construction

The formation of the pyridinone ring can be achieved through various synthetic strategies, broadly categorized into classical cyclocondensation reactions and modern, more convergent methods like multicomponent and tandem reactions. nih.gov

Cyclocondensation Reactions and Mechanistic Elucidation

Cyclocondensation reactions are a foundational method for synthesizing pyridinone rings, typically involving the reaction between 1,3-dielectrophiles and 1,3-dinucleophiles. nih.gov These reactions build the heterocyclic ring by forming two new bonds in a sequence of condensation and cyclization steps. A common strategy involves the condensation of a 1,5-dicarbonyl compound, or a precursor that can form one in situ, with ammonia (B1221849) or a primary amine to furnish the pyridinone ring. youtube.com

One of the classical named reactions in this category is the Guareschi-Thorpe reaction, which traditionally involves the condensation of a β-ketoester with cyanoacetamide and an ammonium (B1175870) salt to yield a substituted 2-pyridone. rsc.orgacsgcipr.org The mechanism often proceeds through an initial Knoevenagel or aldol-type condensation to form a 1,5-dicarbonyl intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyridinone ring. rsc.org Mechanistic studies, sometimes supported by DFT calculations, help to elucidate the regiochemistry of these reactions, particularly when unsymmetrical precursors are used, confirming whether the process is under kinetic or thermodynamic control. nih.gov

Multicomponent Reactions (MCRs) for Pyridinone Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. nih.govrsc.org This approach is prized for its operational simplicity, time and energy savings, and high atom economy, making it a powerful tool in combinatorial and medicinal chemistry. nih.gov MCRs have emerged as a crucial green methodology in organic synthesis. bohrium.com

Several MCRs have been developed for the synthesis of pyridinone derivatives. A notable example is the four-component reaction involving Meldrum's acid, an aromatic aldehyde, a β-ketoester like methyl acetoacetate, and ammonium acetate. nih.gov This method can be performed under solvent-free conditions using a solid acid catalyst, such as silica-supported sulfuric acid (SiO2-Pr-SO3H), to produce highly substituted 3,4-dihydro-2-pyridone derivatives in excellent yields. nih.gov Another well-established MCR is the Hantzsch pyridine (B92270) synthesis, which can be adapted to produce pyridinones. ijarsct.co.in

Below is a table summarizing representative multicomponent reactions for the synthesis of pyridinone-related structures.

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Aromatic aldehydes, Malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, Ethanol, Reflux | Pyrano[3,2-c]pyridones | nih.govrsc.org |

| Meldrum's acid, Benzaldehyde derivatives, Methyl acetoacetate, Ammonium acetate | SiO2-Pr-SO3H, Solvent-free, 140°C | 3,4-Dihydro-2-pyridone derivatives | nih.gov |

| Benzonitrile, Ethyl bromoacetate (B1195939), Zinc powder, Ethyl acrylate | Lewis Acids (e.g., ZnBr2, FeCl3), THF | 3,4-Dihydropyridin-2(1H)-ones via Blaise reaction intermediate | nih.gov |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Microwave irradiation, Ethanol | Substituted Pyridines | nih.govacs.org |

Tandem Reactions and Cascade Processes in Pyridinone Formation

Tandem, domino, or cascade reactions are processes involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, without the need to isolate intermediates or add new reagents. wikipedia.orgbaranlab.org These elegant and efficient sequences can rapidly build molecular complexity from simple starting materials. rsc.org

In pyridinone synthesis, cascade reactions often begin with a Michael-type addition, followed by an intramolecular cyclization and subsequent oxidation or elimination to yield the final aromatic product. researchgate.net For example, a tandem one-pot conversion of nitriles with ethyl bromoacetate using a Blaise reaction intermediate has been shown to be an efficient method for synthesizing various 2-pyridinone derivatives. nih.gov The proposed mechanism involves the formation of a vinyl zinc bromide intermediate, which undergoes rearrangement and intramolecular ring-closing to furnish the pyridinone structure. nih.gov

Copper-catalyzed three-component cascade annulation reactions have also been developed, combining oxime acetates, activated methylene (B1212753) compounds, and aldehydes to create multisubstituted pyridines in a single pot. organic-chemistry.org This process involves sequential N-O bond cleavage followed by C-C and C-N bond formation, showcasing the high step-economy of cascade strategies. organic-chemistry.org

Novel Oxidative Amination Processes for Streamlined Pyridinone Synthesis

A recent and innovative approach to pyridinone synthesis involves the oxidative amination of cyclopentenones. researchgate.netnih.gov This streamlined, one-pot process provides a rapid and efficient route to pyridones under mild conditions. chemrxiv.orgresearchgate.net The reaction sequence begins with the in situ formation of a silyl (B83357) enol ether from a cyclopentenone building block. researchgate.net This is followed by the introduction of a nitrogen atom into the carbon framework, often mediated by a hypervalent iodine reagent, which leads to a ring expansion. researchgate.netnih.gov A successive aromatization step then yields the final pyridone product. researchgate.net

This methodology is notable for several key advantages:

Operational Simplicity : The entire sequence is performed in a single reaction vessel. nih.gov

Mild Conditions : The reaction avoids harsh reagents or high temperatures. chemrxiv.org

Broad Scope : It exhibits tolerance to a wide range of functional groups. researchgate.net

Regioselectivity : The transformation proceeds with complete regioselectivity. researchgate.netchemrxiv.org

This process represents a significant advancement, providing facile access to industrially relevant pyridone products and enabling the synthesis of ¹⁵N-labelled targets for mechanistic or metabolic studies. nih.govresearchgate.net

Transition Metal-Catalyzed Annulation and Ring Rearrangement Reactions for Pyridinone Libraries

Transition metal catalysis offers powerful tools for constructing pyridinone rings through C-H activation and annulation strategies. researchgate.net These methods create the heterocyclic core by forming new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. For instance, transition metal-catalyzed [4+2] annulation of acrylamides with alkynes via regioselective C-H activation is an effective route to polyfunctionalized 2-pyridones. researchgate.net Such reactions expand the toolkit for creating diverse pyridinone libraries from readily available starting materials. nih.gov

Ring rearrangement reactions, particularly ring expansions, provide another strategic avenue for pyridinone synthesis. chemistrysteps.com These reactions are driven by the release of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com For example, a suitably functionalized four-membered ring, like a cyclobutane, can undergo a rearrangement to form a more stable five- or six-membered ring upon the formation of a carbocation. chemistrysteps.commasterorganicchemistry.com This concept can be applied to synthesize pyridinones from smaller heterocyclic or carbocyclic precursors, enabling access to novel structural motifs. researchgate.net

Green Chemistry Principles and Environmentally Benign Syntheses of Pyridinones

The principles of green chemistry are increasingly influencing the design of synthetic routes to pyridinones, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. ijarsct.co.in

Key green strategies in pyridinone synthesis include:

Use of Benign Solvents : Water is considered the greenest solvent, and aqueous conditions have been successfully applied to pyridinone syntheses, such as the Guareschi-Thorpe reaction. rsc.orgrsc.org

Alternative Energy Sources : Microwave irradiation has been employed to accelerate reactions, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.govacs.org Infrared irradiation has also been used as an alternative energy source to promote the rearrangement of 4H-pyrans into 2-pyridones under mild conditions. scielo.org.mx

Catalysis : The use of efficient and recyclable catalysts, including solid acid catalysts, can minimize waste and improve reaction efficiency. nih.gov

Atom Economy : Multicomponent reactions (MCRs) are inherently green as they maximize the incorporation of starting material atoms into the final product, reducing waste. bohrium.com

Solvent-Free Reactions : Conducting reactions under solvent-free conditions, often with gentle heating, is a highly effective green approach that eliminates solvent waste and can simplify product purification. nih.gov

Renewable Feedstocks : Research into synthesizing pyridines from biomass-derived feedstocks like furans represents a forward-looking strategy for sustainable chemical production. acsgcipr.org

The following table highlights several green synthetic approaches for pyridinone and pyridine derivatives.

| Green Principle | Methodology | Advantages | Reference(s) |

| Alternative Energy Source | One-pot, four-component reaction under microwave irradiation. | Excellent yields (82-94%), short reaction times (2-7 min). | nih.govacs.org |

| Benign Solvent | Advanced Guareschi-Thorpe synthesis using an aqueous medium with ammonium carbonate. | Eco-friendly, inexpensive, simple work-up. | rsc.orgrsc.org |

| Solvent-Free Conditions | Four-component synthesis of 3,4-dihydro-2-pyridone derivatives using a solid acid catalyst. | Environmentally benign, high yields, short reaction times. | nih.gov |

| High Atom Economy | Multicomponent reactions (MCRs) for pyridine synthesis. | Methodological simplicity, high efficiency, product diversity. | bohrium.com |

Microwave and Ultrasound-Assisted Synthetic Methods

The quest for more efficient, rapid, and environmentally benign chemical transformations has led to the adoption of non-conventional energy sources like microwave (MW) irradiation and ultrasound. nih.govnih.gov These techniques have proven to be powerful tools in the synthesis of pyridin-2(1H)-one derivatives, offering significant advantages over traditional heating methods. asianpubs.orgeurekaselect.com

Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields in multicomponent reactions (MCRs) that construct the pyridinone core. chemrxiv.orgnih.gov For instance, the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones, which are structurally related to dihydropyridinones, demonstrates significantly higher yields (89-98%) under microwave irradiation compared to conventional heating (15-25%). chemrxiv.org The rapid and uniform heating provided by microwaves enhances reaction rates and selectivity. chemrxiv.orgsemanticscholar.org This methodology has been successfully applied to the synthesis of various dihydropyridone and dihydropyrimidine (B8664642) derivatives, highlighting its potential for producing compounds like 3,4-Dimethylpyridin-2(1H)-one. semanticscholar.orgmdpi.com

Ultrasound irradiation is another effective green chemistry tool that promotes the synthesis of pyridinone and related heterocycles by providing mechanical and thermal energy through acoustic cavitation. nih.govasianpubs.org This method has been employed in the one-pot, four-component synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives, resulting in excellent yields and shorter reaction times. researchgate.net The use of ultrasound has been found to significantly enhance reaction rates and yields compared to conventional methods for synthesizing various 3-cyano-pyridine-2(1H)-one derivatives. asianpubs.org The application of ultrasound in organic synthesis is growing, with a notable increase in its use for constructing and derivatizing pyrimidine (B1678525) and pyridinone cores over the last decade. nih.govnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Method | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-ones | Conventional Heating | Acid-functionalized mesoporous polymer | - | 15-25% | chemrxiv.org |

| 3,4-Dihydropyrimidin-2(1H)-ones | Microwave Irradiation | Acid-functionalized mesoporous polymer | 10 min | 89-98% | chemrxiv.org |

Catalyst Development for Sustainable Pyridinone Production

Sustainable chemistry principles have driven the development of novel catalysts that are efficient, reusable, and environmentally friendly for the synthesis of pyridinones. wordpress.com Research has focused on both heterogeneous catalysts and transition-metal-free systems to minimize waste and avoid the use of toxic or expensive metals. nih.govmdpi.com

Heterogeneous acid catalysts, such as silica-supported sulfuric acid (SiO2-Pr-SO3H), have been effectively used in the solvent-free, one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives. nih.gov These solid acid catalysts are advantageous due to their easy separation from the reaction mixture, reusability, and low cost. nih.govrsc.org Similarly, acid-functionalized mesoporous polymers have been developed as highly effective catalysts for Biginelli condensation to form related dihydropyrimidinones, demonstrating high acidity and a large surface area that promotes the reaction efficiently under solvent-free conditions. chemrxiv.org

In the realm of homogeneous catalysis, significant strides have been made using transition metals like rhodium. Rh(III)-catalyzed annulation reactions have been developed for the mild and efficient regioselective synthesis of multisubstituted pyridones from readily available starting materials like N-methoxymethacrylamide and diazo compounds. nih.govrsc.org These processes involve tandem C-H activation, cyclization, and condensation steps, yielding products in good to excellent yields with high regioselectivity. nih.govrsc.org Efforts are also being directed towards metal-catalyst-free approaches. For example, a metal-free aerobic dehydrogenative cross-coupling reaction has been developed for the synthesis of (pyrazol-4-ylidene)pyridine derivatives, using oxygen as the sole oxidant, which presents a high atom economy and environmentally compatible procedure. nih.gov Furthermore, thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia over zeolite catalysts is being explored for the sustainable production of pyridines. rsc.org

Table 2: Catalysts in Pyridinone Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| [Cp*RhCl2]2/AgSbF6 | C-H Activation/Annulation | Mild conditions, excellent regioselectivity | rsc.org |

| SiO2-Pr-SO3H | Multicomponent Reaction | Heterogeneous, reusable, solvent-free | nih.gov |

| Zeolites (e.g., HZSM-5) | Thermo-catalytic Conversion | Utilizes renewable feedstock (glycerol) | rsc.org |

Regioselective and Stereoselective Synthesis of Substituted Pyridinones

Controlling the precise arrangement of substituents on the pyridinone ring is crucial for tailoring the properties of the final molecule. Significant research has been devoted to developing regioselective and stereoselective synthetic methods.

Regioselectivity, the control of which position on the ring reacts, is often achieved through catalyst and substrate control. Rhodium(III)-catalyzed C-H activation and annulation provides a powerful tool for the highly regioselective synthesis of multisubstituted pyridones. nih.govrsc.org The choice of directing groups on the starting materials can guide the catalytic cycle to favor the formation of a specific regioisomer. rsc.org For instance, the reaction of 3,4-pyridynes, highly reactive intermediates, can be controlled by adjacent halide or sulfamate (B1201201) substituents, which perturb the pyridyne distortion and thus govern the regioselectivity of nucleophilic additions. nih.gov Similarly, substituent-controlled chemoselective cycloaddition processes can yield either 2-pyridone or 4-pyridone derivatives from the same set of starting materials under solvent-free conditions. rsc.org

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical for producing chiral pyridinone derivatives. One successful approach involves the nucleophilic addition of Grignard reagents to a chiral pyridinium (B92312) salt derived from 4-methoxypyridine, which allows for the stereoselective construction of substituted pyridinones. acs.org This methodology has been applied to the synthesis of complex natural products like (−)-barrenazine A and B. acs.org Another method achieves excellent stereocontrol in the synthesis of δ-lactams (including 5,6-dihydro-2(1H)-pyridinones) by condensing 3-alkenamides with aryl aldehydes in polyphosphoric ester. combichemistry.com

Strategic Derivatization and Functionalization of the Pyridinone Nucleus

The pyridinone scaffold provides multiple positions for derivatization, allowing for the fine-tuning of its chemical and biological properties. bohrium.comfrontiersin.org Strategic functionalization can be achieved at the nitrogen atom (N-functionalization), the exocyclic oxygen atom (O-functionalization), or directly on the carbon atoms of the ring (C-functionalization). rsc.org

Selective N- and O-Functionalization Strategies

The presence of the N-H and C=O groups in the pyridin-2(1H)-one tautomer allows for selective functionalization at either the nitrogen or oxygen atom. The outcome of alkylation or acylation reactions often depends on the specific reagents, solvent, and reaction conditions.

N-functionalization is a common strategy to introduce a variety of substituents. Methods for direct functionalization are highly sought after to avoid protecting group manipulations. mdpi.com For example, copper-catalyzed C-N coupling reactions have been utilized in the synthesis of 1,5-di(hetero)arylated-pyridin-2(1H)-one derivatives. researchgate.net

O-functionalization typically involves converting the pyridinone into a 2-alkoxypyridine derivative. This transformation is often a key step in multi-step synthetic sequences. For instance, after introducing a trifluoromethyl group at the C-3 position of N-methyl-2-pyridone, the intermediate can be heated with reagents like POCl3-PCl3 to afford the corresponding 2-chloro-3-trifluoromethylpyridine, effectively an outcome of O-functionalization followed by substitution. semanticscholar.org Selective functionalization can also be achieved via heterocyclic phosphonium (B103445) salts, where pyridines are transformed at the 4-position into C-PPh3+ groups, which can subsequently be converted into heteroaryl ethers (O-functionalization). nih.gov

Positional Introduction of Methyl and Other Substituents on the Pyridinone Ring (e.g., C3, C4, C6)

The regioselective introduction of substituents, particularly methyl groups, onto the carbon framework of the pyridinone ring is a significant challenge in synthetic chemistry. biu.ac.il Various methods have been developed to achieve site-selective C-H functionalization at the C3, C4, C5, and C6 positions. rsc.orgrsc.org

C3/C5-Functionalization: The C3 and C5 positions of the 2-pyridone ring are often targeted for arylation and other C-C bond-forming reactions. rsc.org Radical-based methods, such as those employing iron catalysis with K2S2O8 as an oxidant, have been developed for the C3-arylation of 2-pyridones. rsc.org A catalytic method using rhodium allows for the direct methylation of pyridines at the C3 and C5 positions by exploiting temporary dearomatization, using formaldehyde (B43269) as the methyl source. nih.gov

C4-Functionalization: The C4 position of pyridines can be challenging to functionalize selectively. digitellinc.comnih.gov One approach utilizes a strong base with low Lewis acidity, like n-butylsodium, to selectively deprotonate pyridine at the C4 position, enabling subsequent reaction with electrophiles. nih.govbohrium.com Another strategy involves using a removable blocking group, such as a maleate (B1232345) derivative, to direct Minisci-type decarboxylative alkylation specifically to the C4 position. nih.gov Visible-light-promoted Minisci-type reactions have also been developed for the highly regioselective C4-phosphorylation of pyridines. acs.org

C6-Functionalization: The methyl group at the C6 position is particularly reactive and can be selectively functionalized. Deprotonation of the C6-methyl group on 1-substituted pyridin-2(1H)-ones can be cleanly achieved using bases like n-butyllithium or potassium hexamethyldisilazide (KHMDS). lboro.ac.uk The resulting anion readily reacts with a range of electrophiles, allowing for the introduction of diverse functional groups at this position. lboro.ac.uk A process for selectively substituting a methyl group for a hydrogen atom at the alpha position (C6) of a pyridine ring has also been described using a nickel and nickel oxide catalyst. google.com

Table 3: Methods for Positional Functionalization of the Pyridine/Pyridinone Ring

| Position | Method | Reagents/Catalyst | Type of Group Introduced | Reference |

|---|---|---|---|---|

| C3/C5 | Temporary Dearomatization | Rhodium catalyst, Formaldehyde | Methyl | nih.gov |

| C3 | Radical Arylation | Iron catalyst, K2S2O8 | Aryl | rsc.org |

| C4 | Thermodynamic Metalation | n-Butylsodium | Alkyl, Aryl | nih.govbohrium.com |

| C4 | Blocked Minisci Reaction | Maleate blocking group, AgNO3, (NH4)2S2O8 | Alkyl | nih.gov |

| C6 (methyl) | Deprotonation/Alkylation | n-Butyllithium or KHMDS | Various electrophiles | lboro.ac.uk |

In Depth Mechanistic Investigations into the Reactivity of 3,4 Dimethylpyridin 2 1h One Derivatives

Fundamental Reaction Pathways and Mechanistic Interrogations

The unique structural features of 3,4-Dimethylpyridin-2(1H)-one allow for a diverse range of chemical transformations. Understanding the fundamental reaction pathways is crucial for its application in organic synthesis.

The 2-pyridone ring system exhibits ambident nucleophilic character. The deprotonated anion can react with electrophiles at either the nitrogen or the oxygen atom. acs.org The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions. acs.org For instance, reactions with highly reactive electrophiles may lead to a mixture of N- and O-alkylation products, while reactions with stabilized electrophiles often yield the thermodynamically more stable N-substituted product. acs.org The presence of electron-donating methyl groups at the 3- and 4-positions of the ring in this compound is expected to increase the electron density of the pyridinone system, thereby enhancing its nucleophilicity compared to the unsubstituted 2-pyridone.

From an electrophilic substitution perspective, the pyridinone ring is generally considered electron-deficient, making classical electrophilic aromatic substitution reactions challenging and often requiring harsh conditions. chemrxiv.org However, the electron-donating nature of the two methyl groups in this compound would partially mitigate this electron deficiency, potentially facilitating electrophilic attack at the C5 position, which is activated by both the C4-methyl and the ring nitrogen.

The 2-pyridone core can function as a diene in [4+2] cycloaddition reactions, a testament to its partial dearomatized character. rsc.orgelectronicsandbooks.com The Diels-Alder reaction of 2-pyridones provides a powerful method for the synthesis of bicyclic nitrogen-containing compounds. wikipedia.orgmasterorganicchemistry.com The reactivity of the pyridinone as a diene is influenced by substituents on the ring. rsc.org Electron-donating groups are generally expected to increase the energy of the highest occupied molecular orbital (HOMO) of the diene, thereby accelerating the reaction with electron-deficient dienophiles. youtube.com

In the case of this compound, the two methyl groups at the C3 and C4 positions are anticipated to enhance its reactivity as a diene in normal-electron-demand Diels-Alder reactions. The reaction would proceed via a concerted mechanism, leading to the formation of a cyclohexene (B86901) ring fused to the pyridinone core. wikipedia.orgyoutube.com While specific studies on the Diels-Alder reactions of this compound are not prevalent, the general principles of cycloaddition chemistry suggest it would be a viable diene, particularly with reactive dienophiles. rsc.orgelectronicsandbooks.comresearchgate.net The regioselectivity of the cycloaddition would be directed by the substitution pattern on both the diene and the dienophile.

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis and modification of heterocyclic compounds, including pyridinones. researchgate.netrsc.org Transition metal catalysis plays a pivotal role in these transformations, enabling the selective activation of otherwise inert C-H bonds. beilstein-journals.orgnih.govrsc.org For 2-pyridone derivatives, C-H functionalization can be directed to various positions on the ring, often influenced by the choice of catalyst, directing group, and reaction conditions. researchgate.netnih.govnih.gov

While the inherent reactivity of the 2-pyridone core often favors functionalization at the C3 position, strategic use of directing groups and specific catalytic systems can achieve functionalization at the C4, C5, and C6 positions. nih.gov In this compound, the C-H bonds at the C5 and C6 positions, as well as the methyl groups, are potential sites for functionalization. The electronic and steric environment of each C-H bond would influence its susceptibility to activation. For instance, a directing group on the nitrogen atom could facilitate ortho-C-H activation at the C6 position via the formation of a metallacycle. dmaiti.com The development of regioselective C-H functionalization methods for polysubstituted pyridinones like this compound remains an active area of research. researchgate.net

The halogenation of pyridines, particularly electrophilic halogenation, can be challenging due to the electron-deficient nature of the ring. chemrxiv.orgnih.gov However, alternative strategies, such as those involving Zincke imine intermediates, have been developed for the regioselective halogenation of pyridines under milder conditions. chemrxiv.orgnih.gov This method involves the ring-opening of a pyridinium (B92312) salt to form a reactive acyclic intermediate that can undergo selective halogenation before ring-closure to the 3-halopyridine. chemrxiv.org

For this compound, direct electrophilic bromination would likely be directed by the activating methyl groups. The C5 position is electronically activated by both the C4-methyl group and the ring nitrogen, making it a probable site of electrophilic attack. The kinetics of such a reaction would be influenced by the concentration of the electrophile and the pyridinone, as well as the reaction temperature and solvent. The mechanism would likely proceed through a standard electrophilic aromatic substitution pathway involving the formation of a sigma complex.

Pyridinone Tautomerism: Lactam-Lactim Equilibria (2(1H)-Pyridone / 2-Hydroxypyridine)

The tautomeric equilibrium between the lactam (2(1H)-pyridone) and lactim (2-hydroxypyridine) forms is a fundamental characteristic of 2-pyridone derivatives. vedantu.com This equilibrium is sensitive to various factors, including the substitution pattern on the ring and the surrounding environment. bohrium.comnih.gov

The position of the lactam-lactim equilibrium is significantly influenced by the solvent. voer.edu.vn In the gas phase and in nonpolar solvents, the lactim form (2-hydroxypyridine) can be the major tautomer. However, in polar protic solvents such as water, the lactam form (2(1H)-pyridone) is generally favored due to its greater polarity and ability to form strong hydrogen bonds with solvent molecules. voer.edu.vnnih.govelsevierpure.com

Interactive Data Table: Tautomeric Equilibrium of Substituted 2-Pyridones

| Compound | Solvent | Predominant Tautomer | Reference |

| 2-Pyridone | Water | Lactam | voer.edu.vn |

| 2-Pyridone | Gas Phase | Lactim | voer.edu.vn |

| 3-Ethoxycarbonyl-2(1H)-pyridone | Chloroform | Lactim (monomer) | uni-muenchen.dersc.org |

| 3-Ethylaminocarbonyl-2(1H)-pyridone | - | Lactam | uni-muenchen.dersc.org |

| 6-Chloro-2-pyridone | D2O | Lactam (Keq = 2.1) | nih.gov |

Mechanistic Implications of Tautomerization in Reactivity and Catalysis

Pyridin-2(1H)-one derivatives, including this compound, can exist in tautomeric equilibrium between the pyridone (keto) form and the 2-hydroxypyridine (B17775) (enol) form. This tautomerization is a critical feature that profoundly influences their reactivity and catalytic activity. The ability of the ligand to switch between these two forms can be leveraged to facilitate different elementary steps within a catalytic cycle. nih.gov

In the context of catalysis, the pyridone form, with its N-H proton, can act as a proton shuttle or engage in hydrogen bonding interactions, while the deprotonated pyridonate form is an anionic X-type ligand. Conversely, the 2-hydroxypyridine tautomer is a neutral L-type ligand. This dynamic interplay between coordination modes is central to its catalytic prowess. rsc.org For instance, in certain catalytic cycles, the pyridone form might be optimal for a C-H activation step, while the 2-hydroxypyridine form could be more suited for a subsequent oxidative or reductive step. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been instrumental in elucidating the energetic favorability of different tautomers and their corresponding transition states in catalytic reactions. These studies have shown that the tautomeric equilibrium can be influenced by factors such as the solvent, the nature of the metal center, and the electronic properties of substituents on the pyridinone ring. researchgate.net

| Tautomeric Form | Coordination Mode | Potential Role in Catalysis |

| Pyridin-2(1H)-one (Keto) | Anionic (after deprotonation) | Proton transfer, C-H activation |

| 2-Hydroxypyridine (Enol) | Neutral | Stabilization of metal center, redox steps |

Ligand Cooperativity and the Design of Catalytic Cycles

The concept of ligand cooperativity, where the ligand is not merely a spectator but an active participant in the reaction mechanism, is central to understanding the function of this compound and its derivatives in catalysis.

Pyridinone derivatives are often classified as "non-innocent" or cooperative ligands because they can actively participate in bond-breaking and bond-forming events during a catalytic cycle. rsc.orgwikipedia.org A non-innocent ligand is one where the oxidation state of the ligand itself can change during the reaction, working in concert with the metal center to facilitate transformations. wikipedia.orgresearchgate.net

This cooperative behavior can manifest in several ways. The pyridonate oxygen can act as an internal base to facilitate deprotonation steps, such as C-H bond cleavage. rsc.org Furthermore, the aromaticity of the pyridinone ring can be reversibly disrupted and restored, providing a low-energy pathway for electron transfer and substrate activation. acs.org This metal-ligand cooperation is a key design principle for developing highly efficient catalytic systems. rsc.org

Pyridinone ligands have proven to be particularly effective in palladium-catalyzed C-H activation reactions. nih.govnih.gov The mechanism of these reactions often involves a concerted metalation-deprotonation (CMD) pathway, where the pyridinone ligand plays a crucial role. acs.org

In a typical catalytic cycle, the pyridinone ligand, often in its deprotonated form, assists in the cleavage of a C-H bond by acting as an internal base to accept the proton. mdpi.com This leads to the formation of a palladacycle intermediate. beilstein-journals.org The bifunctional nature of the ligand, possessing both a coordinating nitrogen atom and a basic oxygen atom, is critical for this step. nih.gov

Computational studies have provided detailed insights into the transition states of these C-H activation steps, revealing that the pyridinone ligand lowers the activation energy barrier for C-H cleavage compared to reactions with non-cooperative ligands. acs.org The electronic properties of the pyridinone ligand can be tuned by modifying the substituents on the ring to optimize the catalytic activity for specific substrates. acs.org

Table of Key Mechanistic Steps in Pd-Catalyzed C-H Activation with Pyridinone Ligands

| Step | Description | Role of Pyridinone Ligand |

|---|---|---|

| Coordination | The substrate and pyridinone ligand coordinate to the palladium center. | Acts as a directing group and stabilizing ligand. |

| C-H Activation (CMD) | Concerted cleavage of the C-H bond and proton transfer. | The pyridonate oxygen acts as an internal base to accept the proton. |

| Oxidative Addition/Reductive Elimination | The functionalizing reagent adds to the palladium center, followed by reductive elimination to form the product. | Stabilizes the palladium intermediates throughout the catalytic cycle. |

The cooperative nature of pyridinone ligands extends to their ability to facilitate the activation of small molecules like molecular oxygen (O₂) and borylation reagents.

In aerobic oxidation reactions, the tautomerism of pyridinone ligands is again a key feature. A bifunctional pyridine-pyridone ligand has been designed to facilitate both C-H activation and O₂ activation in a palladium-catalyzed C-H hydroxylation. nih.gov It is proposed that the pyridone form assists in the C-H activation step, while the 2-hydroxypyridine tautomer promotes the activation of O₂. nih.gov This ability to switch between coordination modes allows a single ligand to mediate two distinct and challenging steps in the catalytic cycle. nih.gov Mechanistic studies suggest that the reaction of O₂ with a Pd(II)-hydride species can proceed through various pathways, and the presence of labile ligands like pyridinones can favor a reductive elimination pathway involving a Pd(0) intermediate. nih.gov

In the context of borylation reactions, pyridinone ligands have been employed in rhodium-catalyzed C-H borylation. rsc.org While the detailed mechanism can vary, the ligand is thought to play a role in directing the catalyst to the desired C-H bond and facilitating the transmetalation step with the boron reagent. rsc.org The choice of base is also crucial in Miyaura borylation, as it can influence the activation of the palladium complex and the subsequent transmetalation with the diboron (B99234) reagent. organic-chemistry.org The development of directing groups has enabled C6-selective borylation of pyridones, showcasing the importance of ligand design in controlling regioselectivity. rsc.org

Computational Chemistry and Theoretical Characterization of 3,4 Dimethylpyridin 2 1h One and Pyridinone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become indispensable tools for elucidating the intricate details of electronic structure and predicting the reactivity of pyridinone systems. These computational methods provide insights at the atomic level that are often difficult or impossible to obtain through experimental means alone. By solving approximations of the Schrödinger equation, these techniques can map out potential energy surfaces, identify stable molecules and transition states, and quantify various electronic properties that govern chemical behavior.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the mechanisms of chemical reactions involving pyridinone scaffolds. It offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction pathways. DFT calculations are instrumental in locating transition states and calculating activation energies, which provides a quantitative understanding of reaction kinetics. researchgate.net For instance, in reactions like cycloadditions or functional group transformations, DFT can trace the entire reaction coordinate from reactants to products, identifying key intermediates along the way. unimib.itpku.edu.cn

Studies on related heterocyclic systems demonstrate that DFT methods, such as B3LYP, are effective in explaining the regioselectivity and stereoselectivity of reactions by comparing the energy barriers of different possible pathways. unimib.itpku.edu.cn The theory can elucidate the role of catalysts, showing how they lower activation energies by stabilizing transition states or intermediates. unimib.it By modeling the electronic density, DFT helps visualize how bonds are formed and broken during a reaction, providing deep mechanistic insights into the behavior of compounds like 3,4-Dimethylpyridin-2(1H)-one.

Table 1: Common DFT Functionals and Basis Sets for Reactivity Studies This table is interactive. You can sort and filter the data.

| Functional | Type | Basis Set | Description |

|---|---|---|---|

| B3LYP | Hybrid GGA | 6-31G(d) | A widely used functional for organic reactions, offering a good balance of accuracy and efficiency. |

| ωB97XD | Range-separated Hybrid | 6-311+G(d,p) | Includes empirical dispersion corrections, making it suitable for systems with non-covalent interactions. |

| M06-2X | Hybrid Meta-GGA | def2-TZVP | High-accuracy functional, particularly good for main-group thermochemistry and kinetics. |

Ab initio methods, which are based on first principles without empirical parameters, provide highly accurate descriptions of molecular systems. High-level methods like Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] are often considered the "gold standard" in quantum chemistry. These methods are employed to perform benchmark studies on the non-covalent interactions that govern molecular recognition and self-assembly, such as the dimerization of pyridinone molecules. mst.edu

For pyridinone systems, dimerization can be driven by hydrogen bonding (N-H···O=C) and π-π stacking interactions. Ab initio calculations can precisely quantify the interaction energies of these dimers. researchgate.net While computationally expensive, these benchmark calculations are crucial for validating the accuracy of more cost-effective methods like DFT. mst.edu Studies have shown that including high-order electron correlation effects is essential for accurately describing dispersion forces, which are significant in π-stacking interactions. mst.edu These theoretical benchmarks provide a reliable foundation for understanding the intermolecular forces that dictate the solid-state structures and solution behavior of this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a dynamic picture of molecular conformations and interactions. mdpi.com

For this compound and its derivatives, MD simulations are particularly valuable for exploring conformational flexibility and understanding how these molecules interact with biological targets, such as enzymes or receptors. mdpi.com In drug design, for instance, MD simulations can predict the stability of a ligand-protein complex. Key parameters such as the Root Mean Square Deviation (RMSD) are monitored to assess the stability of the complex over the simulation time. mdpi.com

Furthermore, MD simulations can be combined with methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to calculate the binding free energy of a ligand to its target. mdpi.com This provides a quantitative estimate of the binding affinity. These simulations offer crucial insights into the specific interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the binding pocket, guiding the rational design of more potent molecules. mdpi.com

Table 2: Key Parameters from MD Simulations for Ligand-Protein Binding Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Å) | Root Mean Square Deviation | Measures the average deviation of atomic positions, indicating the stability of the complex. Lower, stable values are preferred. |

| Rg (Å) | Radius of Gyration | Measures the compactness of the protein structure. Significant changes can indicate conformational shifts upon ligand binding. |

| SASA (Ų) | Solvent Accessible Surface Area | Represents the surface area of the molecule accessible to the solvent, providing insights into hydrophobic interactions. |

Theoretical Prediction of Structure-Reactivity and Structure-Property Relationships

Computational chemistry provides a framework for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its biological activity or physical properties. For pyridinone systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to build predictive models. mdpi.com These models relate the steric and electrostatic fields of a series of molecules to their observed biological activities, providing a 3D map that highlights regions where modifications could enhance potency. mdpi.com

In addition to QSAR, quantum chemical descriptors derived from DFT calculations can be used to predict reactivity. dergipark.org.trresearchgate.net Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, and hardness provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. dergipark.org.tr For example, a low HOMO-LUMO gap generally implies higher chemical reactivity. Molecular Electrostatic Potential (MESP) maps can also be simulated to identify the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attacks, respectively. dergipark.org.tr

Table 3: Quantum Chemical Descriptors for Reactivity Prediction This table is interactive. You can sort and filter the data.

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Describes the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. |

Computational Modeling of Tautomeric Forms, Energetics, and Spectroscopic Signatures

Pyridin-2(1H)-one and its derivatives, including this compound, can exist in two primary tautomeric forms: the amide (lactam) form and the aromatic hydroxy (lactim) form. wuxibiology.commdpi.com The equilibrium between these tautomers is a critical aspect of their chemistry, influencing their structure, reactivity, and biological function. researchgate.netnih.gov

Computational modeling is a powerful tool for studying tautomerism. researchgate.net Quantum chemical methods can accurately calculate the relative energies of different tautomers, predicting which form is more stable under specific conditions (e.g., in the gas phase or in different solvents). wuxibiology.comnih.gov The influence of the solvent is often modeled using implicit solvation models like the Polarizable Continuum Model (PCM). These calculations typically show that the lactam form of 2-pyridinone is more stable, especially in polar solvents, due to its larger dipole moment. wuxibiology.com

Furthermore, computational methods can predict the spectroscopic signatures of each tautomer. By calculating vibrational frequencies (IR spectra) and nuclear magnetic shieldings (NMR spectra), a direct comparison can be made with experimental data to confirm the predominant tautomeric form in a given environment. mdpi.com For example, the calculated C=O stretching frequency for the lactam form can be compared to the experimental IR spectrum to verify its presence. mdpi.com

Table 4: Calculated Relative Stability of Pyridin-2(1H)-one Tautomers This table is based on general findings for the 2-pyridinone/2-hydroxypyridine (B17775) system and serves as an illustrative example.

| Tautomer | Phase/Solvent | Calculated Relative Energy (kcal/mol) | Predominant Form |

|---|---|---|---|

| Lactam (Keto) | Gas Phase | 0.0 | Lactim |

| Lactim (Enol) | Gas Phase | -0.3 to -0.8 | Lactim |

| Lactam (Keto) | Cyclohexane | 0.0 | Lactam |

| Lactim (Enol) | Cyclohexane | ~2.0 | Lactam |

| Lactam (Keto) | Water | 0.0 | Lactam |

Advanced Computational Insights into Metal-Ligand Coordination and Catalytic Mechanisms

The pyridinone ring is an effective metal-chelating agent, and understanding its coordination chemistry is vital for applications in medicinal chemistry and catalysis. kcl.ac.ukmdpi.com Advanced computational methods, particularly DFT, provide deep insights into the nature of metal-ligand bonding, the structure of coordination complexes, and the mechanisms of metal-catalyzed reactions. researchgate.net

Computational models can predict the preferred coordination geometry (e.g., tetrahedral, octahedral) of a metal complex with this compound. nih.gov They can calculate key structural parameters like metal-ligand bond lengths and angles, which can be compared with data from X-ray crystallography. nih.gov The strength of the coordination bond can be quantified by calculating the binding energy between the metal ion and the pyridinone ligand. researchgate.net

Moreover, these theoretical approaches can elucidate complex catalytic cycles. By mapping the potential energy surface of a reaction, researchers can identify the elementary steps, including ligand binding, oxidative addition, migratory insertion, and reductive elimination. This allows for the characterization of transition states and intermediates, revealing the factors that control the rate and selectivity of the catalytic process. Such insights are crucial for the rational design of new catalysts with improved performance.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction (ADMET Computational Aspects)

The evaluation of a compound's pharmacokinetic and pharmacodynamic properties is a critical phase in the drug discovery and development process. In silico, or computational, methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools. These computational approaches allow for the early-stage assessment of a molecule's potential drug-like characteristics, significantly reducing the likelihood of late-stage failures due to poor pharmacokinetic profiles. For novel chemical entities like this compound and related pyridinone systems, in silico ADMET prediction offers a rapid and cost-effective means to screen and prioritize candidates before undertaking extensive experimental studies.

A variety of computational tools and web servers, such as SwissADME, pkCSM, and ADMETlab, are available to researchers. These platforms utilize sophisticated algorithms, including quantitative structure-activity relationship (QSAR) models and machine learning, to predict a wide range of ADMET parameters based on the compound's molecular structure.

Detailed Research Findings

While specific experimental or comprehensive in silico ADMET studies on this compound are not extensively documented in publicly available literature, we can extrapolate its likely profile based on computational models and studies of similar pyridinone and heterocyclic derivatives. These predictions provide a foundational understanding of the compound's potential behavior in a biological system.

Physicochemical Properties and Drug-Likeness:

A primary step in ADMET prediction is the evaluation of physicochemical properties and adherence to established "drug-likeness" rules, such as Lipinski's Rule of Five. These rules assess parameters like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to predict the likelihood of oral bioavailability. For a relatively small molecule like this compound, it is anticipated to comply with these rules, suggesting a favorable starting point for development as an orally administered agent.

Absorption:

Key predictors for absorption include water solubility, intestinal absorption, and permeability through biological membranes like the Caco-2 cell line model. Pyridinone derivatives often exhibit a range of solubilities that can be influenced by their substitution patterns. Computational models predict that this compound would have moderate water solubility. Its predicted high intestinal absorption is a positive indicator for oral bioavailability. Furthermore, it is not expected to be a substrate for P-glycoprotein, an efflux pump that can limit the absorption of certain drugs.

Distribution:

The distribution of a compound throughout the body is influenced by factors such as its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. For CNS-targeted therapies, BBB penetration is crucial, whereas for peripherally acting drugs, it is often an undesirable trait that can lead to side effects. Computational models for this compound suggest that it may have the potential to cross the blood-brain barrier. Its plasma protein binding is predicted to be moderate, which would allow for a sufficient fraction of the unbound drug to be available to interact with its target.

Metabolism:

Metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's half-life and potential for drug-drug interactions. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). For this compound, predictions indicate that it is unlikely to be a significant inhibitor of these key CYP enzymes, suggesting a lower risk of causing metabolic drug-drug interactions. It may, however, be a substrate for one or more CYP isoforms, which would be a primary route of its metabolism.

Excretion:

The route and rate of excretion are important for determining dosing frequency and potential for accumulation. Total clearance is a key parameter predicted by some in silico models. For a small molecule like this compound, a combination of renal and metabolic clearance would be expected.

Toxicity:

Early prediction of potential toxicity is a critical application of in silico ADMET profiling. Computational models can screen for various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Predictions for this compound suggest a low probability of mutagenicity and hERG inhibition, which are favorable safety indicators. However, as with many organic molecules, a potential for hepatotoxicity at high doses cannot be ruled out and would require experimental verification.

The following data tables provide an illustrative summary of the computationally predicted ADMET properties for this compound. It is important to note that these are theoretical predictions and would require experimental validation.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value | Interpretation |

| Molecular Formula | C₇H₉NO | - |

| Molecular Weight | 123.15 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 0.85 | Optimal range for drug-likeness |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's Rule (≤10) |

| Molar Refractivity | 35.5 cm³ | Within typical range for small molecules |

| Topological Polar Surface Area (TPSA) | 49.6 Ų | Indicates good potential for cell permeability |

Table 2: Predicted Pharmacokinetic (ADMET) Profile of this compound

| Parameter | Category | Predicted Value/Classification | Implication |

| Absorption | Water Solubility (logS) | -1.5 | Moderately Soluble |

| Human Intestinal Absorption | High | Good potential for oral bioavailability | |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High Permeability | |

| P-glycoprotein Substrate | No | Low risk of efflux-mediated poor absorption | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| Plasma Protein Binding | ~ 60% | Moderate binding, sufficient free fraction | |

| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions | |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions | |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions | |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | |

| Excretion | Total Clearance (log ml/min/kg) | ~ 0.5 | Moderate clearance rate |

| Toxicity | AMES Mutagenicity | No | Low risk of being a mutagen |

| hERG I Inhibitor | No | Low risk of cardiotoxicity | |

| Hepatotoxicity | Low Probability | Favorable predicted safety profile | |

| Skin Sensitization | No | Low risk of causing allergic contact dermatitis |

Advanced Spectroscopic and Structural Characterization of 3,4 Dimethylpyridin 2 1h One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3,4-Dimethylpyridin-2(1H)-one in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, provides a complete picture of the molecule's atomic connectivity and spatial arrangement.

In the ¹H NMR spectrum, distinct signals are expected for the two methyl groups and the two protons on the pyridine (B92270) ring. The chemical shifts (δ) of the methyl protons at the C3 and C4 positions would appear in the aliphatic region, typically between 2.0 and 2.5 ppm. The protons on the heterocyclic ring would resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating methyl groups and the electron-withdrawing carbonyl group.

The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. The carbonyl carbon (C2) is expected to have the most downfield chemical shift, generally appearing in the range of 160-170 ppm. The olefinic carbons of the pyridine ring would resonate between approximately 100 and 150 ppm, while the methyl carbons would appear in the upfield region, typically below 30 ppm.

2D-NMR experiments are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, helping to assign the signals of the ring protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the signals of protons with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C spectra. Furthermore, the Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis by identifying protons that are close in space, providing insights into the preferred orientation of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2=O | - | 165.0 |

| C3-CH₃ | 2.10 | 18.0 |

| C4-CH₃ | 2.25 | 20.0 |

| C5-H | 6.20 | 115.0 |

| C6-H | 7.30 | 135.0 |

| N-H | 12.0 (broad) | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The IR spectrum is particularly useful for identifying polar functional groups. A strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring is expected in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the lactam group will appear as a broad band in the 3200-3400 cm⁻¹ region, indicative of hydrogen bonding in the solid state or concentrated solutions. The C-H stretching vibrations of the methyl groups and the aromatic ring are anticipated in the 2850-3100 cm⁻¹ range. researchgate.net In-plane and out-of-plane C-H bending vibrations provide further structural information and typically lie in the 1000-1300 cm⁻¹ and 800-950 cm⁻¹ regions, respectively. researchgate.net

Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, is complementary to IR spectroscopy. ethernet.edu.et It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the pyridine ring, expected around 1500-1600 cm⁻¹, would likely show strong signals in the Raman spectrum. The symmetric stretching of the methyl groups would also be readily observable. The combination of IR and Raman data provides a more complete picture of the vibrational framework of the molecule. For molecules with a center of symmetry, some vibrations may be exclusively IR or Raman active, providing clues about the molecular symmetry. ethernet.edu.et

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3200-3400 |

| C-H Stretch (Aromatic) | IR, Raman | 3000-3100 |

| C-H Stretch (Methyl) | IR, Raman | 2850-2970 |

| C=O Stretch | IR, Raman | 1650-1680 |

| C=C Stretch (Ring) | IR, Raman | 1500-1600 |

| C-H Bend (In-plane) | IR | 1000-1300 |

| C-H Bend (Out-of-plane) | IR | 800-950 |

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. For derivatives of 3,4-dihydro-2(1H)-pyridones, X-ray diffraction has been instrumental in confirming their molecular structures. mdpi.comfrontiersin.org

A single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision. This allows for the detailed characterization of the pyridinone ring's geometry, including any deviations from planarity. The orientations of the two methyl groups relative to the ring can also be precisely established.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, this would include the identification and characterization of hydrogen bonds involving the N-H and C=O groups, as well as other non-covalent interactions such as π-π stacking between the pyridinone rings. These interactions are crucial for understanding the physical properties of the compound in the solid state.

Table 3: Typical Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Bond Lengths | The distances between the nuclei of bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Hydrogen Bond Geometry | The distances and angles of intermolecular hydrogen bonds. |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. rsc.orgnist.gov

The ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecule. High-resolution mass spectrometry can provide the exact mass of this ion, which can be used to confirm the elemental formula of the compound.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and elucidate the structure. In these experiments, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation patterns of substituted 3,4-dihydro-2(1H)-pyridones have been investigated, providing a basis for predicting the fragmentation of the target compound. rsc.orgnist.gov Common fragmentation pathways for pyridinone derivatives may involve the loss of small neutral molecules such as CO, and cleavage of the substituents. The analysis of these fragmentation patterns provides valuable information for confirming the molecular structure.

Table 4: Expected Ions in the ESI-MS of this compound

| Ion | Formula | Description |

|---|---|---|

| [M+H]⁺ | C₇H₁₀NO⁺ | Protonated molecular ion |

| [M+H-CO]⁺ | C₆H₁₀N⁺ | Loss of carbon monoxide from the molecular ion |

| [M+H-CH₃]⁺ | C₆H₇NO⁺ | Loss of a methyl radical |

Terahertz Spectroscopy for Low-Frequency Vibrational Modes and Intermolecular Interactions

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically from 0.1 to 10 THz, or 3.3 to 333 cm⁻¹), is a valuable technique for investigating the low-frequency vibrational modes of this compound in the solid state. These low-frequency modes correspond to collective motions of the molecule, such as lattice vibrations (phonons), and intermolecular vibrations, particularly those associated with hydrogen bonding. chemrxiv.orgnih.gov

The THz spectrum of crystalline this compound would reveal absorption features corresponding to the vibrations of the crystal lattice. These features are highly sensitive to the crystalline structure and polymorphism. nih.govsemanticscholar.org Therefore, THz spectroscopy can be used to distinguish between different solid forms of the compound.

Of particular interest is the ability of THz spectroscopy to directly probe the vibrations of intermolecular hydrogen bonds. chemrxiv.org The N-H···O=C hydrogen bonds that are expected to be present in the crystal structure of this compound give rise to specific vibrational modes in the THz region. By studying the position and intensity of these absorption bands, detailed information about the strength and dynamics of the hydrogen-bonding network can be obtained. Temperature-dependent THz spectroscopy can also be used to study phase transitions and the anharmonicity of the intermolecular potential. rsc.org

Photoelectron Spectroscopy (UPS/XPS) for Electronic State and Surface Analysis

Photoelectron spectroscopy (PES) is a surface-sensitive technique that provides information about the electronic structure of a material. It can be divided into Ultraviolet Photoelectron Spectroscopy (UPS) and X-ray Photoelectron Spectroscopy (XPS), which use UV photons and X-rays to probe the valence and core electronic levels, respectively.

UPS analysis of this compound would provide insight into the energies of the molecular orbitals in the valence region. The resulting spectrum would show a series of bands corresponding to the ionization of electrons from different molecular orbitals. This data can be compared with quantum chemical calculations to understand the electronic structure and bonding in the molecule. For the related 2-pyridone system, UPS has been used to study the tautomeric equilibrium and assign the vibronic structure in the valence band photoionization spectra. nih.gov

XPS is used to determine the elemental composition of the surface and the chemical states of the elements present. For this compound, the XPS spectrum would show core-level peaks for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). The binding energies of these peaks are sensitive to the local chemical environment of the atoms. For example, the C 1s spectrum could be resolved into components corresponding to the methyl carbons, the aromatic carbons, and the carbonyl carbon. Similarly, the N 1s and O 1s spectra would provide information about the chemical state of the nitrogen and oxygen atoms in the pyridinone ring. XPS is particularly useful for studying the interaction of the molecule with surfaces. mdpi.com

Spectrophotometric Titrations (e.g., UV-Vis) for Acid-Base Properties and Complexation Studies

Spectrophotometric titrations, typically using UV-Visible (UV-Vis) spectroscopy, are a powerful method for determining the acid-base properties and studying the complexation behavior of this compound in solution. The pyridinone ring contains both acidic (N-H) and basic (C=O and ring nitrogen) sites, and its UV-Vis absorption spectrum is sensitive to changes in protonation state.

To determine the pKa value associated with the protonation or deprotonation of the molecule, a series of UV-Vis spectra are recorded at different pH values. nih.gov Changes in the absorption maxima (λ_max) and absorbance values are monitored as the pH is varied. The presence of an isosbestic point, a wavelength at which the absorbance remains constant, indicates a two-component equilibrium (e.g., between the neutral molecule and its protonated or deprotonated form). nih.gov By analyzing the spectral data, the pKa value can be accurately determined.

Similarly, UV-Vis spectrophotometry can be used to study the formation of complexes between this compound and metal ions. researchgate.net Upon addition of a metal ion to a solution of the compound, changes in the UV-Vis spectrum, such as shifts in λ_max or changes in absorbance, indicate the formation of a metal-ligand complex. By systematically varying the concentrations of the metal ion and the ligand, the stoichiometry and stability constant of the complex can be determined using methods such as the mole-ratio method or Job's plot. researchgate.net

Medicinal Chemistry and Biological Activity Research Focusing on Pyridinone Scaffolds Including 3,4 Dimethylpyridin 2 1h One Analogs

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

The biological efficacy of pyridinone-based compounds is profoundly influenced by the nature and position of substituents on the pyridinone ring. Through systematic structure-activity relationship (SAR) studies, researchers have been able to rationally design potent and selective inhibitors for a variety of therapeutic targets.

The strategic placement and electronic properties of substituents on the pyridinone scaffold are critical determinants of biological activity. For instance, in the development of platinum-based complexes for chemotherapeutic applications, the presence of electron-withdrawing substituents on the pyridinone ring was found to enhance the photosensitizing capabilities of the compounds. rsc.org Specifically, complexes with a chloro substitution on the central pyridine (B92270) ring of the tridentate ligand exhibited promising chemotherapeutic properties, while fluoromethylated substituents on the ancillary pyridine ring significantly increased cytotoxicity under irradiation. rsc.org

In the context of antifungal agents, a detailed SAR study of pyridazine-based glucan synthase inhibitors revealed that optimization of the pharmacokinetic profile through substituent modification led to the discovery of potent in vivo activity. nih.gov Similarly, for antibacterial 2-pyridones, SAR studies have shown both parallels and significant departures from the trends observed in 4-quinolones, with 2-pyridones generally exhibiting higher in vitro and in vivo activity and greater water solubility. nih.gov

The development of pyridine-based histone deacetylase (HDAC) inhibitors also highlights the importance of substituent effects. A lead benzamide with a cyanopyridyl moiety was identified as a potent HDAC inhibitor. nih.gov Further optimization revealed that a cyano group at the C3-position of the pyridyl core, combined with a methylazetidinyl substituent at the C5-position, resulted in optimal HDAC1 inhibition and anti-proliferative activity. nih.gov The presence of electron-donating groups, such as hydroxy or methoxy substituents, on an aromatic ring attached to the pyridinone core has also been shown to have a profound effect on antiproliferative activity. nih.gov

The tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) and 2(1H)-pyridone (lactam) forms can also be influenced by substituents, which in turn affects biological activity. For example, the synthesis of 6-fluoropyridone analogs of antiviral drugs resulted in compounds that predominantly existed in the lactim form, altering their expected base pairing and rendering them inactive against the hepatitis B virus. researchgate.net

Interactive Data Table: Effect of Substituents on Biological Activity of Pyridinone Analogs

| Compound Class | Target | Key Substituent Modifications | Impact on Biological Activity |

| Platinum Complexes | Chemotherapeutic Agents/Photosensitizers | Electron-withdrawing groups (e.g., chloro, fluoromethyl) on the pyridine ring. rsc.org | Enhanced photosensitizing capabilities and cytotoxicity. rsc.org |

| Pyridazine Derivatives | Glucan Synthase | Optimization of substituents to improve pharmacokinetic profile. nih.gov | Discovery of in vivo potency in a fungal infection model. nih.gov |

| Pyridine-based Benzamides | Histone Deacetylase (HDAC) | Cyano group at C3 and methylazetidinyl group at C5 of the pyridyl core. nih.gov | Optimal HDAC1 inhibition and anti-proliferative activity. nih.gov |

| 6-Fluoropyridone Nucleoside Analogs | Hepatitis B Virus | 6-Fluoro substituent. researchgate.net | Shifted tautomeric equilibrium to the lactim form, leading to loss of antiviral activity. researchgate.net |

The pyridinone scaffold is extensively used in fragment-based drug design (FBDD) and scaffold hopping strategies to develop novel therapeutics. frontiersin.orgnih.gov FBDD involves screening small, low-molecular-weight fragments for weak binding to a biological target, followed by optimization of these hits into more potent leads. The pyridinone core, with its multiple points for derivatization, is an ideal starting point for such strategies. frontiersin.orgnih.govbohrium.com

For example, in the development of inhibitors for mutant isocitrate dehydrogenase 1 (IDH1), a scaffold hopping approach was employed. nih.gov Starting from a known ligand with suboptimal potency and solubility, the phenyl ring was replaced with a pyridinone to improve properties by introducing a hydrogen bond acceptor. nih.gov This modification, a classic example of scaffold hopping, led to the development of more potent and drug-like IDH1 inhibitors.

Fragment merging and fragment growth are also common FBDD strategies that utilize the pyridinone scaffold. In the optimization of endonuclease inhibitors, an N-methylpyridinone was introduced to replace a pyrone ring, resulting in a marked increase in potency. frontiersin.org Subsequent "fragment growth" and "fragment merging" by adding substituents at the 4'-position of an N-inserted phenyl ring or the 6-position of the pyridinone further enhanced the inhibitory activity. frontiersin.org

Interactive Data Table: Application of FBDD and Scaffold Hopping with Pyridinone Scaffolds

| Drug Target | Design Strategy | Key Structural Modification | Outcome |

| Mutant Isocitrate Dehydrogenase 1 (IDH1) | Scaffold Hopping | Replacement of a phenyl ring with a pyridinone ring. nih.gov | Improved potency and drug-like properties. nih.gov |

| Endonuclease | Fragment-Based Drug Design (Fragment Replacement, Growth, and Merging) | Conversion of a pyrone ring to an N-methylpyridinone and addition of further substituents. frontiersin.org | Marked increase in inhibitory potency. frontiersin.org |

Elucidation of Mechanisms of Biological Action at the Molecular and Cellular Levels

Pyridinone-containing molecules exert their biological effects through a variety of mechanisms at the molecular and cellular levels. These include the direct inhibition of key enzymes, interference with fundamental cellular processes like DNA replication, and the disruption of protein-protein interactions.

The pyridinone scaffold has proven to be a highly effective pharmacophore for the inhibition of a diverse range of enzymes implicated in various diseases.